

Propargyl-PEG1-SS-PEG1-C2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG1-SS-PEG1-C2-Boc*

Cat. No.: *B610225*

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In-Depth Technical Guide: Propargyl-PEG1-SS-PEG1-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **Propargyl-PEG1-SS-PEG1-C2-Boc**, a bifunctional crosslinker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in utilizing such linkers in their work.

Core Molecular Data

The fundamental chemical properties of **Propargyl-PEG1-SS-PEG1-C2-Boc** are summarized in the table below. This information is critical for accurate experimental design, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Formula	C14H24O4S2
Molecular Weight	320.46 g/mol
CAS Number	1807518-78-0
Purity	>96%

Chemical Structure and Functionality

Propargyl-PEG1-SS-PEG1-C2-Boc is a heterobifunctional linker molecule. Its structure consists of several key functional groups that enable its use in bioconjugation and the development of more complex molecular architectures.

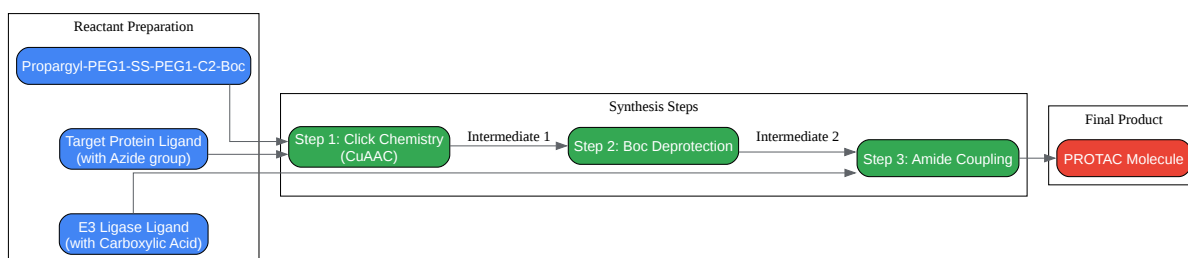
- Propargyl Group:** The terminal alkyne group (propargyl) is a key functional handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific conjugation of this linker to molecules bearing an azide group.
- PEG1 Spacers:** The two polyethylene glycol (PEG) units (PEG1) are short, hydrophilic spacers. The inclusion of PEG linkers in bioconjugates can improve solubility, reduce steric hindrance, and decrease immunogenicity.
- Disulfide Bond (-SS-):** The disulfide bond is a cleavable linker. It is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or glutathione (GSH). This feature is particularly useful for designing drug delivery systems where the payload is released in the reducing environment of the cell cytoplasm.
- Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its presence indicates that this end of the linker is designed for further chemical modification, likely after deprotection to reveal a primary amine. This amine can then be used to conjugate the linker to other molecules, for example, through amide bond formation.

Experimental Applications and Workflow

While specific experimental protocols for **Propargyl-PEG1-SS-PEG1-C2-Boc** are not readily available in the public domain, its structure suggests its utility in constructing antibody-drug conjugates (ADCs) or other targeted therapeutic agents. The general workflow for such an application is outlined below.

A potential application of this linker is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cleavable disulfide bond could be advantageous in designing PROTACs with specific release mechanisms.

Below is a conceptual workflow for the synthesis of a PROTAC using a linker like **Propargyl-PEG1-SS-PEG1-C2-Boc**.



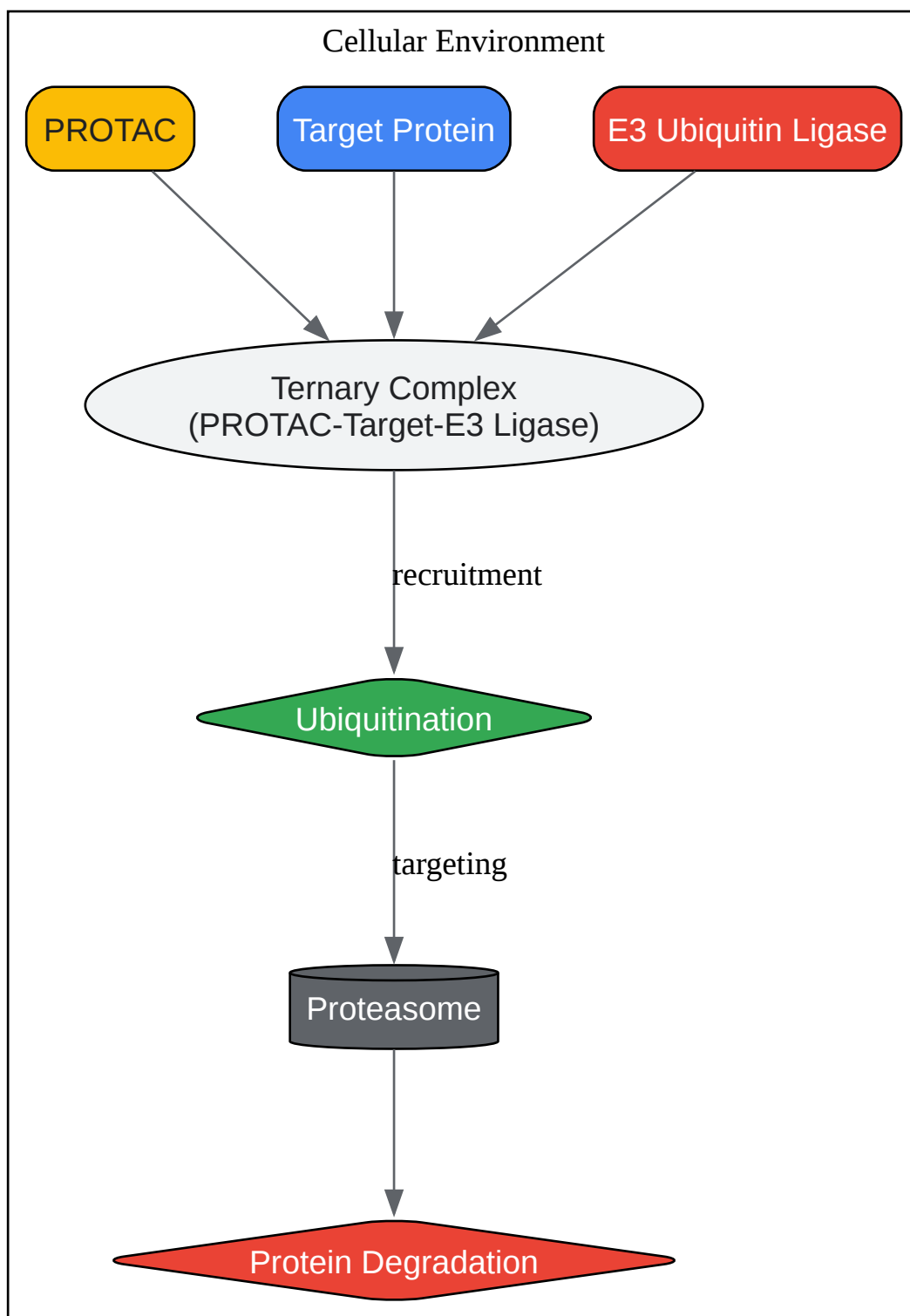
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Caption: Conceptual workflow for PROTAC synthesis.

Potential Signaling Pathway Involvement

The end-product of a synthesis involving **Propargyl-PEG1-SS-PEG1-C2-Boc**, such as a PROTAC, would be designed to interact with specific cellular signaling pathways. For instance, a PROTAC designed to degrade a particular kinase would modulate the signaling pathway in which that kinase is involved.

The diagram below illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system.



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Caption: General mechanism of action for a PROTAC.

- To cite this document: BenchChem. [Propargyl-PEG1-SS-PEG1-C2-Boc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610225#propargyl-peg1-ss-peg1-c2-boc-molecular-weight-and-formula\]](https://www.benchchem.com/product/b610225#propargyl-peg1-ss-peg1-c2-boc-molecular-weight-and-formula)

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